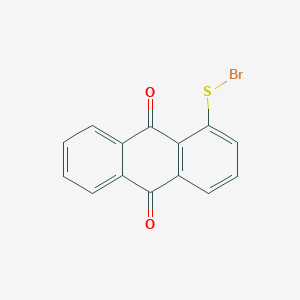

Q180 1-(Bromothio)anthraquinone

Description

Q180 1-(Bromothio)anthraquinone (CAS: 100527-04-6) is a brominated and thio-substituted anthraquinone derivative with the molecular formula C₁₄H₇BrO₂S and a molecular weight of 319.179 g/mol . Its structure features a bromothio (-SBr) group at the 1-position of the anthraquinone core, distinguishing it from other anthraquinone derivatives.

Properties

CAS No. |

100527-04-6 |

|---|---|

Molecular Formula |

C14H7BrO2S |

Molecular Weight |

319.17 g/mol |

IUPAC Name |

(9,10-dioxoanthracen-1-yl) thiohypobromite |

InChI |

InChI=1S/C14H7BrO2S/c15-18-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H |

InChI Key |

XSQZEVDURZPZPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of Q180 1-(Bromothio)anthraquinone typically involves the bromination of anthraquinone derivatives followed by thiolation. One common method includes the reaction of anthraquinone with bromine in the presence of a catalyst to introduce the bromine atom. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using microwave irradiation and catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Q180 1-(Bromothio)anthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to hydroquinone derivatives.

Substitution: The bromine and thio groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Q180 1-(Bromothio)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of Q180 1-(Bromothio)anthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. For example, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms, thereby inducing cell death in cancer cells . The molecular targets and pathways involved include topoisomerases, kinases, and other essential proteins in the cell cycle .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Substituent Effects

Anthraquinone derivatives are modified at various positions (e.g., 1-, 2-, 4-, 8-) to alter their physicochemical and biological properties. Below is a comparative analysis of Q180 with key analogues:

Key Insights :

- Substituent Size and Position : Bulky groups (e.g., benzoyl) at the 1- and 8-positions reduce antiproliferative activity, as seen in 1,8-diacetyl derivatives . Q180’s bromothio group may balance steric effects and reactivity.

- Electron Density Modulation: Substituents like -NH₂ or -OH alter electron density and aromaticity, influencing redox behavior . The bromothio group in Q180 likely increases electron-withdrawing effects compared to amino or hydroxyl groups.

- Bioavailability: Anthraquinone glucosides exhibit higher binding energies than aglycones due to glucose-amino acid interactions . Q180’s thio group may enhance membrane permeability compared to polar glucosides.

Physicochemical Properties

- Basicity: 1-(Diethylamino)anthraquinone is the strongest base in acetonitrile due to disrupted intramolecular hydrogen bonding upon protonation . Q180’s thio group may lower basicity compared to amino derivatives.

- Redox Behavior: Substituents dictate reduction pathways. For example, 1-aminoanthraquinones show two-step reduction, while bulkier derivatives exhibit complex interactions with water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.